molecular formula C9H11Cl2NO2 B13562501 (3S)-3-amino-3-(3-chlorophenyl)propanoicacidhydrochloride

(3S)-3-amino-3-(3-chlorophenyl)propanoicacidhydrochloride

Cat. No.: B13562501
M. Wt: 236.09 g/mol
InChI Key: VYUOMANELHODNB-QRPNPIFTSA-N
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Description

(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2 It is a derivative of propanoic acid, featuring an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-chlorophenyl-2-aminopropane, which undergoes hydrolysis to yield the target compound. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and acidic or basic hydrolysis conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as nitro, amino, and alkylated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(3-chlorophenyl)propanoic acid
  • 3-(3-chlorophenyl)propionic acid

Uniqueness

(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a chlorophenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

VYUOMANELHODNB-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N.Cl

Origin of Product

United States

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